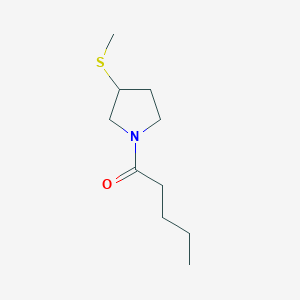

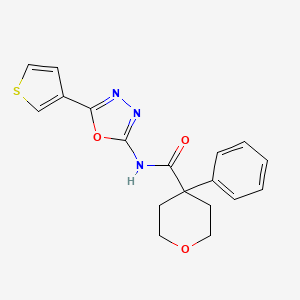

![molecular formula C18H17N3O5S3 B2561855 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide CAS No. 887203-58-9](/img/structure/B2561855.png)

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is likely a derivative of benzo[d]thiazol-2(3H)-one, which is a type of heterocyclic compound. The presence of the allyl group (3-carbon chain attached to a double bond), sulfamoyl group (SO2NH2), and methylsulfonyl group (SO2CH3) suggest that this compound could have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as 1H NMR, 13C NMR, and mass spectral analyses .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of the allyl group and the sulfamoyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the sulfamoyl and methylsulfonyl groups could influence its solubility and reactivity .Scientific Research Applications

Metal-Free Allylation Reactions

This compound has been investigated for its role in metal-free allylation reactions. For instance:

- Metal-Free Access to 3-Allyl-2-Alkoxychromanones : Researchers have reported a metal-free approach to synthesize 3-allyl-2-alkoxychromanones using this compound as a key intermediate. The reaction involves phosphine-catalyzed alkoxy allylation of chromones with MBH carbonates and alcohols. This method provides functionalized chromanones under mild conditions with good functional group tolerance .

Antiviral Properties

The compound’s structural features make it an interesting candidate for antiviral research:

- Deubiquitinase (DUB) Inhibition : Deubiquitinase enzymes play crucial roles in various viruses. In particular, this compound was designed to fulfill basic pharmacophoric features of DUB inhibitors. Molecular docking studies against DUB enzymes of adenovirus, HSV-1, coxsackievirus, and SARS-CoV-2 showed promising results. In vitro antiviral screening demonstrated strong to moderate antiviral activities against these viruses .

Formylation Reactions

- Visible-Light-Induced Oxidative Formylation : This compound has been explored in visible-light-induced oxidative formylation reactions. It enables the synthesis of formamides from N-alkyl-N-(prop-2-yn-1-yl)anilines using molecular oxygen without external photosensitizers. The reaction proceeds under mild conditions and provides good yields .

Future Directions

properties

IUPAC Name |

4-methylsulfonyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O5S3/c1-3-10-21-15-9-8-14(29(19,25)26)11-16(15)27-18(21)20-17(22)12-4-6-13(7-5-12)28(2,23)24/h3-9,11H,1,10H2,2H3,(H2,19,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCILSTVPCTHEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

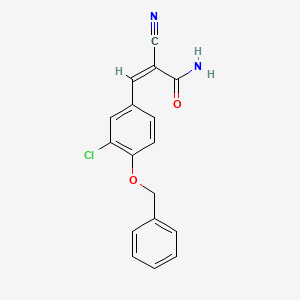

![N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2561773.png)

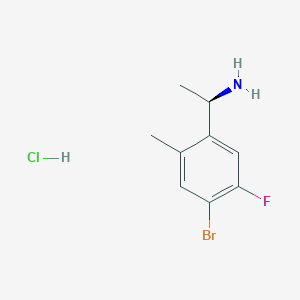

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B2561777.png)

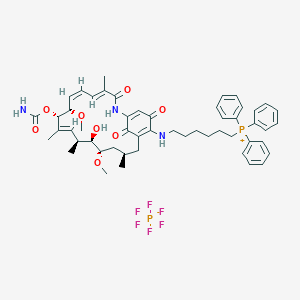

![3-methoxy-N-[2-(4-methylpiperidin-1-yl)sulfonylethyl]benzamide](/img/structure/B2561778.png)

![3-iodo-N-(2-(naphthalen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2561779.png)

![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2561789.png)

![Methyl 7-(4-bromophenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2561793.png)